Methyl 2-(5-quinolyl)propanoate
Description
Methyl 2-(5-quinolyl)propanoate is a methyl ester derivative featuring a quinoline moiety substituted at the 5-position of the aromatic ring and a propanoate group. Quinoline derivatives are widely studied for their pharmacological and material science applications due to their aromatic heterocyclic structure, which enables π-π interactions and hydrogen bonding.
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
methyl 2-quinolin-5-ylpropanoate |
InChI |
InChI=1S/C13H13NO2/c1-9(13(15)16-2)10-5-3-7-12-11(10)6-4-8-14-12/h3-9H,1-2H3 |
InChI Key |
JVWXGTMDCFTBFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C2C=CC=NC2=CC=C1)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(a) Propanoate Derivatives
The synthesis and analysis of propanoate derivatives are exemplified in , where 2-(2-(4-fluorophenyl)hydrazono)propanoate (23) was quantified via ¹H-NMR after derivatization with 4-fluorophenylhydrazine . Key differences include:
- Functional Groups: Compound 23 contains a hydrazone-modified propanoate, while the target compound retains a methyl ester.
- NMR Challenges: The methyl group in 23 (δ 1.91 ppm) contrasts with typical ester methyl signals (δ 3.5–3.7 ppm), suggesting distinct analytical considerations for Methyl 2-(5-quinolyl)propanoate.
(b) Heterocyclic Moieties
describes a pyridine- and pyrimidine-containing compound synthesized using p-toluenesulfonic acid in 2-propanol . Compared to quinoline, pyridine lacks the fused benzene ring, reducing aromatic stability and π-stacking capacity. This structural difference may influence reactivity in cross-coupling reactions or solubility in polar solvents.
(c) Quantitative Techniques
Ethyl viologen was employed in as an internal standard for NMR quantification due to its distinct low- and high-field signals (δ 1.56, 8.40, 8.99 ppm) . This approach could address integration inaccuracies for this compound, particularly if overlapping signals arise from the quinoline ring (e.g., aromatic protons at δ 7.0–9.0 ppm).
Limitations of Available Evidence
The provided sources lack direct data on this compound, necessitating caution in extrapolating findings from structurally distinct compounds. Key gaps include:
- Synthetic Routes: No information on the target compound’s preparation (e.g., esterification conditions, catalysts).
- Physicochemical Data : Melting points, solubility, or stability data are absent.
- Biological or Functional Studies: No evidence of applications in catalysis or pharmacology.
Hypothetical Data Table (Based on Indirect Evidence)
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